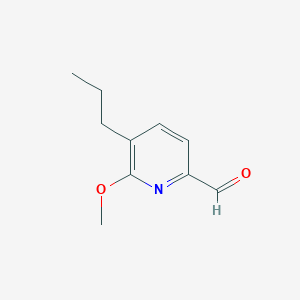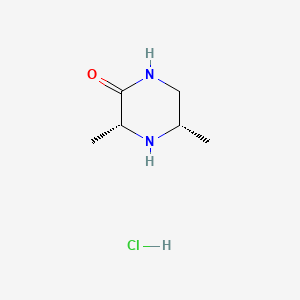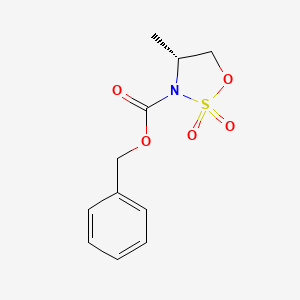![molecular formula C7H6BrN3 B13900207 7-Bromo-1-methyl-1H-imidazo[4,5-B]pyridine](/img/structure/B13900207.png)
7-Bromo-1-methyl-1H-imidazo[4,5-B]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-1-methyl-1H-imidazo[4,5-B]pyridine is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by a fused ring system consisting of an imidazole ring and a pyridine ring, with a bromine atom at the 7th position and a methyl group at the 1st position. Imidazopyridines are known for their diverse biological activities and are considered promising candidates for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization to form the imidazopyridine core . The bromine atom is then introduced via a halogenation reaction using bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production of 7-Bromo-1-methyl-1H-imidazo[4,5-B]pyridine may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
7-Bromo-1-methyl-1H-imidazo[4,5-B]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different functional groups using reagents such as organometallic compounds in Suzuki or Buchwald-Hartwig cross-coupling reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Cyclization Reactions: The imidazopyridine core can participate in cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions
Suzuki Coupling: Uses palladium catalysts and boronic acids under mild conditions.
Buchwald-Hartwig Coupling: Employs palladium catalysts and amines.
Halogenation: Uses bromine or N-bromosuccinimide (NBS) under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazopyridines with potential biological activities .
Wissenschaftliche Forschungsanwendungen
7-Bromo-1-methyl-1H-imidazo[4,5-B]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 7-Bromo-1-methyl-1H-imidazo[4,5-B]pyridine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-1H-imidazo[4,5-B]pyridine: Lacks the bromine atom, which may affect its biological activity and chemical reactivity.
7-Chloro-1-methyl-1H-imidazo[4,5-B]pyridine: Similar structure but with a chlorine atom instead of bromine, which can influence its properties.
7-Iodo-1-methyl-1H-imidazo[4,5-B]pyridine: Contains an iodine atom, which may result in different reactivity and biological effects.
Uniqueness
7-Bromo-1-methyl-1H-imidazo[4,5-B]pyridine is unique due to the presence of the bromine atom, which can enhance its reactivity in substitution reactions and potentially improve its biological activity compared to its analogs .
Eigenschaften
Molekularformel |
C7H6BrN3 |
|---|---|
Molekulargewicht |
212.05 g/mol |
IUPAC-Name |
7-bromo-1-methylimidazo[4,5-b]pyridine |
InChI |
InChI=1S/C7H6BrN3/c1-11-4-10-7-6(11)5(8)2-3-9-7/h2-4H,1H3 |
InChI-Schlüssel |
QRMYUXDPGBDTQE-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=NC2=NC=CC(=C21)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-benzylsulfanyl-1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanone](/img/structure/B13900169.png)


![Methyl (E)-3-Methoxy-2-[2-[[4-(trifluoromethyl)-2-pyridyl]oxy]phenyl]acrylate](/img/structure/B13900192.png)
![2-Chloro-4-[(methylsulfanyl)methyl]-6-(trifluoromethyl)pyridine](/img/structure/B13900205.png)
![[3-[Tert-butyl(dimethyl)silyl]oxy-2-[(2,2-dichloroacetyl)amino]-1-(4-nitrophenyl)propyl] acetate](/img/structure/B13900209.png)



